molecular formula C12H23NO4 B11868443 (3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid

(3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid

Cat. No.: B11868443
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-BDAKNGLRSA-N
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Description

(3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group. This allows the compound to participate in various biochemical pathways and reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Similar structure but with a different carbon chain length.

    (3R,4S)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid: Stereoisomer with different spatial arrangement of atoms.

    (3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (3S,4R)-3-((tert-Butoxycarbonyl)amino)-4-methylhexanoic acid lies in its specific stereochemistry and the presence of the Boc-protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in research and industry .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(3S,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1

InChI Key

CMRZYYUYDQRCEO-BDAKNGLRSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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